molecular formula C16H13BrN2O2S B14040266 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-

Cat. No.: B14040266
M. Wt: 377.3 g/mol
InChI Key: UXTQXYIHAPHBMD-UHFFFAOYSA-N
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Description

Directing Effects and Reagent Selection

The phenylsulfonyl group at N1 exerts a strong electron-withdrawing effect, rendering the 4-position (meta to N1) susceptible to electrophilic attack. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves selective 4-bromination without competing reactions at other positions. For example, treating 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with 1.2 equivalents of NBS in DMF yields 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in 85% yield.

Table 1: Bromination Conditions for 4-Position Functionalization

Reagent Solvent Temperature (°C) Yield (%)
NBS (1.2 eq) DMF 0–5 85
Br₂ (1 eq) CHCl₃ 25 62

Bromine (Br₂) in chloroform offers an alternative, albeit with lower regioselectivity due to competing reactions at C2 and C3.

Sulfonylation Techniques for N1-Functionalization

N1-Sulfonylation establishes a protective and directing group, enabling subsequent functionalization. Phenylsulfonyl chloride reacts with the parent pyrrolo[2,3-b]pyridine under mild conditions.

Reaction Optimization

In anhydrous dichloromethane (DCM), 1H-pyrrolo[2,3-b]pyridine reacts with phenylsulfonyl chloride (1.1 equivalents) in the presence of triethylamine (2 equivalents) at 0°C. The mixture warms to room temperature over 12 hours, yielding 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in 92% purity. Excess base ensures complete deprotonation of the N1 nitrogen, while controlled stoichiometry minimizes disulfonation.

Vinylation Approaches for 2-(1-Methylethenyl) Substituent Installation

Introducing the 1-methylethenyl group at C2 requires strategies compatible with the electron-deficient pyrrolo[2,3-b]pyridine core.

Heck Coupling and Elimination Pathways

A two-step protocol involving palladium-catalyzed coupling and elimination proves effective:

  • Bromination at C2 : 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes directed ortho-bromination using NBS and a Lewis acid (e.g., FeCl₃), yielding the 2-bromo derivative.
  • Vinylation : The 2-bromo intermediate reacts with isopropenylboronic acid via Suzuki-Miyaura coupling, followed by acid-catalyzed elimination of HBr to form the 1-methylethenyl group.

Table 2: Vinylation Reaction Parameters

Step Reagents Conditions Yield (%)
Bromination NBS, FeCl₃, DMF 50°C, 6 h 78
Coupling Pd(PPh₃)₄, Na₂CO₃, DME 80°C, 12 h 65

Multi-Step Sequential Functionalization Protocols

The synthesis of 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine follows a sequential strategy:

Protocol Overview

  • N1-Sulfonylation : Install the phenylsulfonyl group to direct subsequent bromination.
  • C4-Bromination : Use NBS in DMF to introduce bromine at the 4-position.
  • C2-Vinylation : Apply Heck coupling or elimination to install the 1-methylethenyl group.

Critical Considerations

  • Order of Steps : Sulfonylation precedes bromination to leverage directing effects. Vinylation occurs last to avoid side reactions with electrophilic reagents.
  • Protection Strategies : The sulfonyl group remains stable under bromination and vinylation conditions, obviating additional protection.

Properties

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-prop-1-en-2-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H13BrN2O2S/c1-11(2)15-10-13-14(17)8-9-18-16(13)19(15)22(20,21)12-6-4-3-5-7-12/h3-10H,1H2,2H3

InChI Key

UXTQXYIHAPHBMD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Suzuki Coupling to Form Aryl-Substituted Azaindole Intermediate

  • Starting Material: 5-bromo-7-azaindole (also known as 4-bromo-1H-pyrrolo[2,3-b]pyridine)
  • Reagents: Phenylboronic acid or other suitable boronic acids
  • Catalyst: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or tetrakis(triphenylphosphine)palladium(0)
  • Base: Potassium carbonate or tripotassium phosphate
  • Solvent: Mixture of dioxane/water or tetrahydrofuran/water
  • Conditions: Heated at 80 °C to reflux under nitrogen atmosphere for 1 to 16 hours
  • Outcome: Formation of 5-aryl or 5-heteroaryl-7-azaindole intermediates with yields typically around 58-85% depending on conditions.

Example Reaction Table:

Parameter Details
Starting Material 5-bromo-7-azaindole (4-bromo-1H-pyrrolo[2,3-b]pyridine)
Boronic Acid Phenylboronic acid
Catalyst PdCl2(dppf)·CH2Cl2 or Pd(PPh3)4
Base K2CO3 or K3PO4
Solvent 1,4-Dioxane/water (2.5:1) or THF/water
Temperature 80 °C to reflux
Time 5 to 16 hours
Yield 58% to 85%

Bromination at the 3-Position

  • Reagents: Bromine in chloroform, N-bromosuccinimide (NBS), or similar brominating agents
  • Solvent: Chloroform, dichloromethane, or tetrahydrofuran
  • Conditions: 0 °C to room temperature for 10 minutes to 1 hour
  • Notes: Bromination is selective at the 3-position of the azaindole ring to give 3-bromo derivatives.

Introduction of Phenylsulfonyl Protecting Group

  • Reagents: p-Toluenesulfonyl chloride (tosyl chloride) or similar sulfonyl chlorides
  • Base: Aqueous sodium hydroxide, triethylamine, or lithium diisopropylamide (LDA)
  • Solvent: Dichloromethane, tetrahydrofuran
  • Conditions: 0 °C to room temperature, reaction time from 30 minutes to 12 hours
  • Procedure: The intermediate azaindole is treated with tosyl chloride in the presence of base, often under anhydrous conditions, to afford the N-phenylsulfonyl derivative. Yields around 58% have been reported.

Installation of 1-Methylethenyl Group

  • This substituent is introduced typically via cross-coupling reactions or alkylation steps, often involving vinyl boronic acids or related reagents. Specific details are less commonly disclosed but generally follow palladium-catalyzed coupling protocols similar to Suzuki reactions.

Representative Experimental Procedure (From Patent WO2006063167A1)

  • Suzuki Coupling: 5-bromo-7-azaindole is reacted with phenylboronic acid in the presence of Pd(dppf)Cl2 and potassium carbonate in a dioxane/water mixture at 80 °C for 1 to 16 hours under nitrogen.
  • Bromination: The resulting 5-phenyl-7-azaindole intermediate is brominated at the 3-position using bromine or NBS in an organic solvent at 0 °C to room temperature.
  • Tosylation: The 3-bromo-5-phenyl-7-azaindole is treated with p-toluenesulfonyl chloride and a base in dichloromethane and aqueous sodium hydroxide at 0 °C to room temperature for 1 hour to yield the N-tosylated product.
  • Purification: The crude product is purified by silica gel chromatography using chloroform/methanol or hexane/ethyl acetate solvent systems to obtain the target compound in 58% yield.

Summary Table of Key Reaction Steps

Step Reaction Type Reagents & Conditions Yield (%) Notes
1. Suzuki Coupling Cross-coupling 5-bromo-7-azaindole, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C, 5-16 h 58-85 Formation of 5-phenyl intermediate
2. Bromination Electrophilic aromatic substitution Bromine or NBS, chloroform/DCM, 0 °C to RT, 10-60 min Not specified Selective 3-position bromination
3. Tosylation Sulfonylation p-Toluenesulfonyl chloride, base (NaOH/LDA), DCM/THF, 0 °C to RT, 0.5-12 h ~58 N-protection with phenylsulfonyl group
4. Vinyl group installation Cross-coupling or alkylation Vinyl boronic acid or related reagent, Pd catalyst, base, solvent, elevated temperature Not specified Installation of 1-methylethenyl substituent

Analytical and Purification Notes

  • Purification is commonly achieved by silica gel chromatography with solvent systems such as chloroform/methanol or hexane/ethyl acetate.
  • Reaction monitoring and product confirmation are performed by nuclear magnetic resonance spectroscopy and mass spectrometry (e.g., ESI-MS), with characteristic signals consistent with the expected structure.
  • Yields vary depending on reaction scale and precise conditions but generally range from moderate to good (50-85%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Halogen substitution reactions are common, where the bromo group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce various alkyl or aryl groups.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in organic synthesis.

    Biology: Studied for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₈BrIN₂O₂S (from a related iodo derivative; the methylethenyl group replaces iodine in the target compound) .
  • Physical Properties : Analogous bromo-sulfonyl pyrrolopyridines exhibit high thermal stability (boiling point >500°C) and moderate solubility in polar aprotic solvents .

The target compound is compared to structurally related pyrrolopyridine derivatives, focusing on substituent effects, synthetic yields, and applications.

Table 1: Substituent Effects on Pyrrolopyridine Derivatives
Compound Name Substituents (Positions) Key Properties/Applications Yield References
Target Compound 4-Br, 2-(1-methylethenyl), 1-(PhSO₂) Cross-coupling precursor; kinase inhibition ~75%*
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Br, 1-(PhSO₂) Intermediate for NH-sensitive reactions 78%
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-(PhC≡C) Anticancer SAR studies 51%
3-Nitro-5-(4-tolyl)-1H-pyrrolo[2,3-b]pyridine 3-NO₂, 5-(p-tolyl) Electron-withdrawing; reduced solubility 74%
1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine 1-(4-Cl-PhSO₂) Enhanced lipophilicity N/A
5-(3,4-Dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 3-NO₂, 5-(3,4-(OMe)₂Ph) Improved solubility; kinase inhibition 94%

*Synthetic yield inferred from precursor reactions in .

Key Observations:

Substituent Position and Reactivity: Bromine at position 4 (vs. 5) facilitates regioselective coupling reactions, as seen in Suzuki-Miyaura couplings with aryl boronic acids .

Sulfonyl Group Variations :

  • Phenylsulfonyl groups (as in the target compound) improve crystallinity and stability via π-π interactions, whereas 4-chlorophenylsulfonyl derivatives increase lipophilicity, impacting membrane permeability .

Biological Activity: Nitro-substituted derivatives (e.g., 6c–6g in ) show kinase inhibitory activity, but the target compound’s vinyl and sulfonyl groups may enhance binding to hydrophobic kinase pockets .

Synthetic Efficiency :

  • Yields for nitro-substituted derivatives (74–94%) exceed those for ethynyl-substituted analogs (36–51%), reflecting the challenges of alkyne coupling reactions .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

  • Molecular Formula : C14H11BrN2O2S
  • Molecular Weight : 353.22 g/mol
  • CAS Number : 1363382-02-8

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is often attributed to their ability to interact with various molecular targets. One significant pathway involves the inhibition of SGK-1 kinase , which plays a crucial role in cellular signaling related to growth and survival. Inhibitors of SGK-1 have been shown to affect diseases such as cancer and diabetes by modulating cell proliferation and apoptosis .

Anticancer Activity

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards normal cells .

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Toxicity to Normal Cells
Compound AOvarian15Low
Compound BBreast20Moderate
Compound CCardiac>50None

Antidiabetic Activity

Additionally, some derivatives have been explored for their potential in enhancing insulin sensitivity. In vitro studies have shown that specific substitutions on the pyrrolo ring can significantly increase glucose incorporation into lipids in adipocytes .

Table 2: Insulin Sensitivity Enhancement by Pyrrolo Derivatives

CompoundConcentration (µM)Increase in Insulin Sensitivity (%)
Compound D0.37.4
Compound E10037.4

Case Study 1: Inhibition of SGK-1 Kinase

In a preclinical study, the compound was administered to models exhibiting SGK-1 mediated disorders. The results indicated a significant reduction in tumor growth rates compared to control groups, suggesting a direct correlation between SGK-1 inhibition and reduced malignancy .

Case Study 2: Antiviral Activity

Another study evaluated the antiviral properties of pyrrolo[2,3-b]pyridine derivatives against HIV-1. Compounds exhibited varying degrees of inhibition with some showing an EC50 value below 10 µM, indicating potential as antiviral agents .

Q & A

Q. What synthetic strategies are effective for introducing the 4-bromo substituent in pyrrolo[2,3-b]pyridine derivatives?

The 4-bromo group is typically introduced via direct bromination of the pyrrolo[2,3-b]pyridine core or through palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 5-bromo-1H-pyrrolo[2,3-b]pyridine as a starting material allows regioselective functionalization at the 4-position . Electrophilic aromatic substitution with bromine in acetic acid is another method, though regioselectivity must be controlled using directing groups like sulfonyl moieties .

Q. How is the 1-(phenylsulfonyl) group incorporated into the pyrrolo[2,3-b]pyridine scaffold?

The phenylsulfonyl group is introduced via nucleophilic substitution or palladium-mediated coupling. A common approach involves reacting 1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions (e.g., NaH or KOH) in THF or DMF . The sulfonyl group enhances solubility and stabilizes the compound against metabolic degradation .

Q. What spectroscopic techniques confirm the structure of this compound?

  • 1H/13C NMR : Key for verifying substituent positions (e.g., vinyl protons at δ 5.1–5.8 ppm for the 1-methylethenyl group; aromatic protons for phenylsulfonyl) .
  • HRMS : Validates molecular weight and bromine isotope patterns .
  • X-ray crystallography : Resolves ambiguity in stereochemistry, particularly for the 2-(1-methylethenyl) group .

Advanced Research Questions

Q. How does the 2-(1-methylethenyl) group influence FGFR isoform selectivity?

The vinyl group at the 2-position occupies a hydrophobic pocket near the FGFR1 kinase domain, enhancing selectivity for FGFR1–3 (IC50: 7–25 nM) over FGFR4 (IC50: 712 nM) . Molecular docking studies show that steric clashes with FGFR4's Val550 residue reduce binding affinity, while hydrogen bonding with FGFR1's Asp641 stabilizes the complex .

Table 1 : FGFR Inhibition Profiles of Analogues

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712

Q. What methodologies resolve discrepancies in IC50 values across kinase inhibition assays?

Contradictions arise from assay conditions (e.g., ATP concentrations, pH). To address this:

  • Use orthogonal assays (e.g., biochemical ATPase vs. cellular proliferation).
  • Perform kinetic studies (e.g., Kd measurements via SPR) to distinguish competitive vs. non-competitive inhibition .
  • Validate with isoform-specific mutants (e.g., FGFR1-K514R) to confirm target engagement .

Q. How can the phenylsulfonyl group be optimized for blood-brain barrier (BBB) penetration?

  • Replace the phenyl ring with electron-deficient heterocycles (e.g., pyridylsulfonyl) to reduce efflux via P-gp .
  • Introduce prodrug strategies (e.g., sulfonamide esters) to enhance lipophilicity temporarily .
  • Use molecular dynamics simulations to predict BBB permeability based on LogP and polar surface area .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating anticancer activity?

  • 4T1 murine breast cancer cells : Assess proliferation (MTT assay), apoptosis (Annexin V/PI), and metastasis (transwell migration) .
  • Patient-derived xenografts (PDX) : Recapitulate tumor microenvironment interactions .
  • 3D spheroid models : Mimic drug penetration challenges in solid tumors .

Q. How to mitigate off-target effects in kinase inhibition studies?

  • Perform kinome-wide profiling (e.g., KinomeScan) at 1 µM to identify off-target hits .
  • Design counter-screens against structurally related kinases (e.g., VEGFR, PDGFR) .
  • Use covalent warheads (e.g., acrylamides) to enhance specificity for cysteine residues in FGFRs .

Data Contradiction Analysis

Q. Why do some analogues show high enzymatic inhibition but poor cellular activity?

  • Poor solubility : The phenylsulfonyl group may reduce bioavailability. Address via co-solvents (e.g., PEG-400) or nanoparticle formulations .
  • Efflux pumps : Overexpression of ABC transporters (e.g., MDR1) in cell lines. Use inhibitors like verapamil to confirm .
  • Metabolic instability : Check for rapid sulfonyl group cleavage using LC-MS/MS metabolite profiling .

Structure-Activity Relationship (SAR) Insights

Q. Which substituents enhance metabolic stability without sacrificing potency?

  • Fluorine atoms at the phenylsulfonyl para-position reduce CYP3A4-mediated oxidation .
  • Methyl groups on the vinyl moiety (2-(1-methylethenyl)) lower clearance by sterically shielding reactive sites .
  • Chiral centers : Enantiomers with R-configuration at the 2-position show 10-fold higher FGFR1 affinity .

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